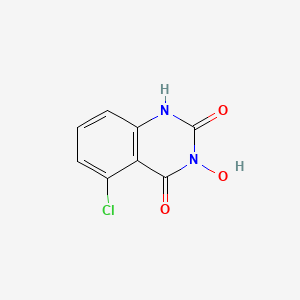

5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

5-chloro-3-hydroxy-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O3/c9-4-2-1-3-5-6(4)7(12)11(14)8(13)10-5/h1-3,14H,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBAHOOLQNKVID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)N(C(=O)N2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00658686 | |

| Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824983-79-1 | |

| Record name | 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00658686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione and Its Analogues

General Synthetic Approaches to Quinazoline-2,4(1H,3H)-diones

A variety of synthetic routes have been developed for the construction of the quinazoline-2,4(1H,3H)-dione ring system, often prioritizing efficiency, yield, and substrate scope.

One-pot multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecules like quinazolinediones by combining multiple reactants in a single step, which minimizes waste and simplifies purification processes. A notable one-pot method involves the copper-catalyzed cross-coupling of 2-iodoaniline (B362364) and tosyl methyl isocyanide (TosMIC) under ultrasonic conditions, which rapidly produces the quinazoline (B50416) structure. researchgate.net Another strategy employs the reaction of 2-aminobenzamides with di-tert-butyl dicarbonate (B1257347), catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), to construct the quinazolinedione ring. acs.org

Further examples include the three-component reaction of 2-amino benzophenones, an aldehyde, and urea (B33335) under aerobic oxidation conditions, which proceeds without a catalyst to furnish 2,4-disubstituted quinazolines. x-mol.net Microwave-assisted one-pot synthesis has also been achieved by heating an aldehyde, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), and urea or thiourea (B124793) without any solvent or catalyst. nih.gov

| Reactants | Catalyst/Conditions | Product Type | Reference |

| 2-Iodoaniline, TosMIC | Cu-catalyzed, Ultrasonic | 4-Tosyl quinazolines | researchgate.net |

| 2-Aminobenzamide (B116534), (Boc)₂O | DMAP, 150°C (MW) | Quinazoline-2,4-diones | acs.org |

| 2-Amino benzophenone, Aldehyde, Urea | Aerobic oxidation | 2,4-Disubstituted quinazolines | x-mol.net |

| Aldehyde, Dimedone, Urea/Thiourea | Microwave, Solvent-free | Octahydroquinazoline-2-one/thione-5-ones | nih.gov |

Classical and widely used methods for synthesizing the quinazolinedione core involve the cyclization of readily available starting materials. The reaction of anthranilic acid or its esters with various reagents is a common approach. For instance, heating anthranilic acid with urea is a direct method to produce quinazoline-2,4-dione. generis-publishing.comnih.gov A two-step procedure involves reacting anthranilic acid with an acyl chloride (like butyryl chloride) followed by ring closure with acetic anhydride (B1165640) to form an intermediate benzoxazinone (B8607429), which is then converted to the corresponding quinazolinone. nih.gov A more recent development is the annulation of substituted anthranilic esters with N-pyridyl ureas, which proceeds without a metal catalyst to form N-aryl-N'-pyridyl ureas that subsequently cyclize. researchgate.netmdpi.com

Alternatively, 2-aminobenzonitriles serve as effective precursors. The reaction of 2-aminobenzonitriles with carbon dioxide (CO₂) has emerged as a green and efficient route. rsc.orgrsc.org Another facile preparation involves the condensation of aromatic o-aminonitriles with N,N-dimethylformamide (DMF) or N,N-diethylformamide in the presence of a Lewis acid like zinc chloride at high temperatures. nih.gov

| Starting Material | Reagent(s) | Key Features | Reference(s) |

| Anthranilic Acid | Urea | Direct thermal condensation | generis-publishing.com |

| Anthranilic Esters | N-pyridyl Ureas | Metal-free, formation of urea intermediate | researchgate.netmdpi.com |

| 2-Aminobenzonitriles | Carbon Dioxide (CO₂) | Green chemistry approach, often catalyzed | rsc.orgrsc.org |

| o-Aminonitriles | DMF / N,N-diethylformamide | ZnCl₂ catalyzed, high temperature | nih.gov |

Catalysis plays a crucial role in modern synthetic methods for quinazolinediones, enabling milder reaction conditions and improved efficiency.

Metal-Free Catalysis: Several metal-free approaches have been developed. A notable example is the use of 4-dimethylaminopyridine (DMAP) as an organocatalyst in the one-pot synthesis from 2-aminobenzamides and di-tert-butyl dicarbonate. acs.org Completely catalyst-free systems have also been reported, such as the synthesis from CO₂ and 2-aminobenzonitriles which proceeds efficiently in water without any additives. rsc.org The annulation of anthranilic esters with N-pyridyl ureas is another example of a reaction that does not require a metal catalyst. researchgate.netmdpi.com

DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) is a well-known hyper-acylation catalyst. It is effectively used to activate di-tert-butyl dicarbonate ((Boc)₂O), which acts as the carbonyl source for the C2 position of the quinazolinedione ring in reactions with 2-aminobenzamides. acs.org

Ionic Liquids (ILs): Ionic liquids have been employed as dual solvent-catalyst systems. For example, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim]Ac) efficiently catalyzes the reaction between CO₂ and 2-aminobenzonitriles at atmospheric pressure. rsc.org The IL can be reused multiple times without significant loss of activity. rsc.org More advanced anion-functionalized ionic liquids, such as [P₄₄₄₂][1-MHy], have been designed to cooperatively activate both CO₂ and the 2-aminobenzonitrile (B23959) substrate, leading to high yields under solvent- and metal-free conditions. acs.org

Microwave irradiation has been widely adopted to accelerate the synthesis of quinazolinediones, often reducing reaction times from hours to minutes and improving yields. An efficient microwave-assisted method involves the reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates in a DMSO/water mixture, which proceeds without a catalyst or base. acs.orgnih.gov This approach is suitable for generating diverse libraries of compounds. acs.orgnih.gov

Iron-catalyzed cyclization of 2-halobenzoic acids with amidines has also been successfully performed under microwave heating in aqueous media. sci-hub.cat Other green approaches utilize microwave irradiation in solvent-less conditions with organic clays (B1170129) as catalysts for the reaction between anthranilic acid and various ketones or amides. ijarsct.co.in Furthermore, a one-pot microwave-assisted reaction of anthranilic acid, amines, and an orthoester provides a rapid route to 3-substituted-quinazolin-4(3H)-ones. researchgate.net

Green chemistry principles are increasingly being applied to the synthesis of quinazolinediones to minimize environmental impact. A prominent example is the use of carbon dioxide as a C1 source and water as a solvent. The reaction of CO₂ with 2-aminobenzonitriles can proceed efficiently in water without any catalyst, offering an exceptionally clean synthetic route. rsc.org

The use of ionic liquids as recyclable catalysts and solvents for CO₂ fixation also represents a significant green approach. rsc.org Similarly, iron-catalyzed reactions in aqueous media provide a more environmentally benign alternative to methods requiring noble metal catalysts and organic solvents. sci-hub.cat Deep eutectic solvents (DES), such as choline (B1196258) chloride:urea, have been used as green reaction media for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones from benzoxazinone and amines. researchgate.net Solvent-free, microwave-assisted reactions, sometimes using recyclable catalysts like organic clays, further highlight the trend towards eco-efficient synthesis in this field. ijarsct.co.in

Specific Synthetic Routes for 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

The introduction of a hydroxyl group at the N-3 position of the quinazolinedione core imparts unique chemical properties and is a key feature in several biologically active molecules. nih.govnih.gov The synthesis of these N-hydroxy derivatives, including the target compound 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione, requires specific strategies.

A general and effective route for preparing C-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones starts from a substituted anthranilic acid. nih.gov For the synthesis of a 5-chloro derivative, the starting material would be 2-amino-6-chlorobenzoic acid. The synthetic sequence is as follows:

The substituted anthranilic acid is reacted with triphosgene (B27547) in a solvent like dioxane to yield an intermediate oxazinedione.

This intermediate is then treated with a protected hydroxylamine (B1172632), such as O-benzylhydroxylamine, via a nucleophilic reaction.

The aniline (B41778) group of the resulting product is amidated using triphosgene, which is followed by an intramolecular cyclization to yield the N-benzyloxy-quinazolinedione core.

Finally, deprotection of the benzyl (B1604629) group, typically through hydrogenation with a palladium catalyst (Pd/C) or treatment with HBr in acetic acid, furnishes the desired 3-hydroxyquinazoline-2,4(1H,3H)-dione derivative. researchgate.net

Another established method involves the initial formation of the quinazolinedione ring system followed by modification. For instance, an anthranilic acid derivative can be treated with carbonyldiimidazole (CDI) and subsequently with O-benzylhydroxylamine to form the N-benzyloxy protected quinazolinedione, which is later deprotected to reveal the N-hydroxy group. researchgate.net These routes provide versatile access to a range of 3-hydroxyquinazoline-2,4(1H,3H)-dione analogues for further study and application. nih.govresearchgate.net

Introduction of the 3-Hydroxy Group

The incorporation of a hydroxyl group at the N-3 position is a critical step in the synthesis of this compound and its analogues. A common and effective strategy involves the use of a protected hydroxylamine derivative, such as benzyloxyamine. This reagent can be introduced into the quinazolinedione scaffold through a nucleophilic reaction.

One synthetic approach begins with a substituted anthranilic acid. For instance, a bromoanthranilic acid can be reacted with triphosgene to form an isatoic anhydride intermediate. Subsequent treatment with benzyloxyamine leads to the opening of the anhydride ring and the formation of a 2-amino-N-(benzyloxy)benzamide derivative. The aniline group of this intermediate is then amidated, often using triphosgene, which is followed by an intramolecular cyclization to yield the 3-(benzyloxy)quinazoline-2,4-dione core. sci-hub.cat

The final step in this sequence is the deprotection of the hydroxyl group. The benzyl protecting group is typically removed under various conditions, such as heating in a mixture of hydrobromic acid and acetic acid or through palladium-carbon catalyzed hydrogenation, to yield the desired 3-hydroxyquinazoline-2,4(1H,3H)-dione. nih.govresearchgate.net

Strategies for 5-Halogenation

The introduction of a halogen, specifically chlorine, at the 5-position of the quinazoline-2,4-dione ring system is a key transformation for accessing the target compound. This can be achieved through various halogenation strategies. One common approach is to start the synthesis with a pre-halogenated precursor, such as 2-amino-6-chlorobenzoic acid. This starting material already contains the desired chlorine atom at the correct position on the benzene (B151609) ring. The subsequent cyclization reactions to form the quinazolinedione ring would then preserve this substitution pattern.

Direct halogenation of the pre-formed 3-hydroxyquinazoline-2,4-dione core is another potential strategy. However, this approach requires careful consideration of the reaction conditions to ensure regioselectivity, as other positions on the benzene ring may also be susceptible to electrophilic attack.

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold serves as a versatile template for further chemical modifications to generate a library of analogues with diverse biological activities. Derivatization can be targeted at several positions, including the nitrogen atoms at positions 1 and 3, and various positions on the benzene ring.

N-Substitution at Positions 1 and 3

Alkylation at the N-1 and N-3 positions is a common strategy to introduce a variety of substituents. N-alkylation can be achieved by reacting the quinazolinedione core with a suitable alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups. For instance, N-alkylation with ethyl chloroacetate (B1199739) can introduce an ester functionality, which can be further modified, for example, by hydrazinolysis to form a key acetohydrazide intermediate. nih.gov This intermediate provides a handle for the subsequent attachment of various heterocyclic moieties. nih.gov

Selective N-1 alkylation can be achieved under specific conditions, and the choice of base and solvent can influence the regioselectivity of the reaction. juniperpublishers.comscispace.com The hydroxyl group at the 3-position can also be a site for substitution, allowing for the introduction of different functional groups.

Modifications on the Benzene Ring (e.g., C-6, C-7, C-8 Substitutions)

Modifications on the benzene ring of the quinazolinedione core are crucial for fine-tuning the electronic and steric properties of the molecule. Starting from a pre-substituted anthranilic acid, such as a bromoanthranilic acid, allows for the introduction of substituents at specific positions. For example, C-6, C-7, or C-8 bromo-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones can be synthesized. sci-hub.cat

These halogenated intermediates are particularly valuable as they can undergo further transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov By reacting the bromo-substituted quinazolinedione with various arylboronic acids under the catalysis of a palladium complex, such as Pd(PPh₃)₄, a diverse range of aryl and heteroaryl groups can be introduced at the C-6, C-7, or C-8 positions. nih.gov

| Starting Material | Reagent | Product | Position of Substitution |

| Bromoanthranilic acid | Triphosgene, then Benzyloxyamine | Bromo-3-(benzyloxy)quinazoline-2,4-dione | C-6, C-7, or C-8 |

| Bromo-substituted quinazolinedione | Arylboronic acid, Pd(PPh₃)₄ | Aryl-substituted quinazolinedione | C-6, C-7, or C-8 |

Introduction of Diverse Side Chains and Heterocyclic Moieties

The functionalization of the this compound core with diverse side chains and heterocyclic moieties is a key strategy for exploring the structure-activity relationship of this class of compounds. This can be achieved through various synthetic approaches.

One common method involves the initial N-alkylation of the quinazolinedione with a linker containing a reactive functional group. For example, as previously mentioned, N-alkylation with ethyl chloroacetate followed by hydrazinolysis yields a diacetohydrazide intermediate. nih.gov This intermediate can then be reacted with various reagents to construct different heterocyclic rings. For instance, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) moieties. nih.gov Subsequent alkylation of the thiol group allows for the introduction of further diversity. nih.gov

Furthermore, the acetohydrazide can be reacted with isocyanates or isothiocyanates to form semicarbazide (B1199961) or thiosemicarbazide (B42300) derivatives, which can then be cyclized to form triazole, oxadiazole, or thiadiazole rings. nih.gov Other heterocyclic systems like azetidinones and thiazolidinones can also be introduced by reacting Schiff bases, derived from the carbohydrazide (B1668358) analogue, with chloroacetyl chloride or thioglycolic acid, respectively. nih.gov

| Intermediate | Reagent | Heterocyclic Moiety Introduced |

| Diacetohydrazide | Carbon disulfide, KOH | 1,3,4-Oxadiazole-2-thiol |

| Diacetohydrazide | Phenyl isothiocyanate | 1,2,4-Triazole, 1,3,4-Thiadiazole |

| Schiff base of carbohydrazide | Chloroacetyl chloride | Azetidin-2-one |

| Schiff base of carbohydrazide | Thioglycolic acid | Thiazolidin-4-one |

Advanced Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental friendliness of the synthesis of this compound and its analogues, advanced synthetic techniques have been employed. Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. vanderbilt.edunih.govresearchgate.net

Microwave irradiation can be effectively used for the synthesis of the quinazolinedione core. For instance, the reaction of substituted methyl anthranilates with various isocyanates can be carried out in a mixture of DMSO and water under microwave irradiation without the need for a catalyst or base, providing the desired quinazolinediones in good yields. nih.gov Microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water or DMF has also been reported as a green and efficient method for quinazolinone synthesis. sci-hub.cat

Reaction conditions for microwave-assisted syntheses are often optimized by systematically varying parameters such as temperature, reaction time, and the choice of solvent and catalyst. This optimization process is crucial for achieving the highest possible yields and purity of the desired products. sci-hub.catresearchgate.net

Continuous flow chemistry is another advanced technique that offers several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and easier scalability. While specific applications of flow chemistry for the synthesis of this compound are not extensively documented, the synthesis of other quinazolinone derivatives has been successfully performed under flow conditions. These methods often involve pumping the reactants through a heated reactor, sometimes containing a solid-supported catalyst, to achieve rapid and efficient conversion to the desired product. The modular nature of flow chemistry setups allows for the sequential addition of reagents and in-line purification, making it a highly versatile and efficient platform for the synthesis of complex molecules.

| Technique | Key Advantages | Example Application |

| Microwave-assisted Synthesis | Faster reaction times, higher yields, use of greener solvents | Synthesis of quinazolinediones from methyl anthranilate and isocyanates |

| Reaction Optimization | Improved yields and purity | Varying temperature, time, and catalysts in microwave synthesis |

| Continuous Flow Chemistry | Enhanced safety, scalability, and control over reaction parameters | Synthesis of quinazolinone derivatives |

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of this compound and its analogues is a process where regioselectivity is a critical factor, while stereoselectivity is less of a concern for the core structure itself. The substitution pattern on the final quinazolinedione ring is primarily determined by the choice of the starting materials, particularly the substituted anthranilic acid or isatoic anhydride.

Regioselectivity:

The regioselective synthesis of quinazolinediones is well-documented, with the position of substituents on the benzene ring being controlled from the outset of the synthetic route. To obtain the 5-chloro analogue, the synthesis would commence with 6-chloroanthranilic acid or a corresponding derivative. The numbering of the substituent on the precursor anthranilic acid dictates the final position on the quinazolinedione ring. For instance, to synthesize a 6-chloro-quinazoline-2,4-dione, one would start with 5-chloroanthranilic acid. Therefore, the synthesis of this compound necessitates the use of 6-chloro-2-aminobenzoic acid (6-chloroanthranilic acid).

A common synthetic route involves the reaction of the appropriately substituted isatoic anhydride with a hydroxylamine derivative to introduce the 3-hydroxy group. The synthesis of the required substituted isatoic anhydride, such as 6-chloroisatoic anhydride, can be achieved through the chlorination of isatoic anhydride. One documented method involves suspending isatoic anhydride in glacial acetic acid and introducing chlorine gas until the desired chlorination is achieved. google.com The filtrate from this process can be reused for subsequent chlorinations. google.com

The cyclization reaction to form the quinazolinedione ring is a key step where regioselectivity is paramount. Various methods have been developed for the synthesis of the quinazolinone core, including microwave-assisted synthesis, which has been shown to be effective for a variety of substituted analogues. nih.govfrontiersin.org The regioselectivity of nucleophilic aromatic substitution on di-substituted quinazoline precursors has also been studied, with the 4-position being more susceptible to nucleophilic attack in 2,4-dichloroquinazolines. mdpi.com While not directly the synthesis of the target molecule, this highlights the inherent regiochemical biases in the quinazoline ring system.

Table 1: Regioselective Synthesis of Substituted Quinazolinones This table is for illustrative purposes based on synthetic principles; specific yields for this compound may vary.

| Starting Material | Key Reagent | Product | Regiochemical Outcome |

|---|---|---|---|

| 6-Chloroanthranilic Acid | Phosgene or Triphosgene | 5-Chloroisatoic Anhydride | The chloro group at the 6-position of the starting material directs the formation of the 5-chloro substituted product. |

| 5-Chloroisatoic Anhydride | Hydroxylamine Hydrochloride | This compound | The 3-hydroxy group is introduced at the N-3 position of the pre-formed 5-chloro-quinazolinedione precursor. |

| Isatoic Anhydride | Sulfuryl Chloride in Nitrobenzene | Chloroisatoic Anhydride | This method has been reported to yield a mixture of isomers, making it less ideal for regioselective synthesis. google.com |

Stereoselectivity:

For the parent compound, this compound, stereoselectivity is not a primary consideration in its synthesis. The core quinazolinedione structure is planar, and the introduction of a hydroxyl group at the N-3 position does not create a chiral center. Therefore, the synthesis does not require stereoselective control to produce a single enantiomer or diastereomer.

However, if chiral substituents were to be introduced at the N-1 position or on a side chain attached to the quinazolinedione ring, then stereoselectivity would become a crucial aspect of the synthesis. In such cases, the use of chiral auxiliaries, asymmetric catalysts, or stereoselective reagents would be necessary to control the stereochemical outcome of the reaction.

Scale-Up Considerations in Academic Research

The transition of a synthetic route from a laboratory-scale to a larger, multi-gram or kilogram scale presents a unique set of challenges that are a significant area of academic and industrial research. While a reaction may be high-yielding and efficient on a small scale, new problems can arise during scale-up that were not apparent in initial studies. chemtek.co.in

For the synthesis of this compound and its analogues, several factors would need to be considered for a successful scale-up.

Key Scale-Up Challenges:

Reaction Conditions: Many laboratory-scale syntheses of heterocyclic compounds rely on stoichiometric reagents, which can be expensive and generate significant waste, making them unsuitable for large-scale production. chemtek.co.in The ideal scale-up process would utilize catalytic amounts of reagents where possible. chemtek.co.in

Safety: Exothermic reactions that are easily managed in a small flask can become hazardous on a larger scale. chemtek.co.in A thorough thermal safety assessment would be necessary to ensure that the heat generated during the reaction can be effectively controlled.

Work-up and Purification: Procedures that are straightforward in the lab, such as column chromatography, are often not practical for large-scale purification. The development of a scalable purification method, such as crystallization or distillation, is crucial.

Reagent and Solvent Selection: The cost, availability, and environmental impact of reagents and solvents become more significant at a larger scale. The use of toxic or environmentally harmful substances should be minimized or replaced with greener alternatives.

Polymorphism: On a larger scale, controlling the crystalline form (polymorph) of the final product can be a challenge. chemtek.co.in Different polymorphs can have different physical properties, which can impact downstream processing and bioavailability.

Microwave-Assisted Synthesis as a Scale-Up Strategy:

One promising approach for the scale-up of quinazolinone synthesis that has been explored in academic research is the use of microwave-assisted organic synthesis (MAOS). Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net Importantly, microwave-assisted protocols have been successfully scaled up to a multi-gram scale for the synthesis of certain quinazoline derivatives. frontiersin.org A study on the synthesis of quinazolinone derivatives from 2-aminobenzamide and various alcohols demonstrated that microwave radiation increased the reactivity of the reaction, leading to higher yields in a shorter time compared to conventional heating. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Quinazolinones

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often several hours to days researchgate.net | Typically minutes to a few hours nih.govresearchgate.net |

| Energy Efficiency | Lower, as the entire reaction vessel is heated | Higher, as the energy is directed to the reactants and solvent |

| Yields | Can be variable and sometimes lower nih.gov | Often higher yields are achieved nih.govresearchgate.net |

| Scalability | Well-established for large-scale industrial production | Can present challenges for very large-scale synthesis, but multi-gram scale has been demonstrated in academic research. frontiersin.org |

| Safety | Well-understood safety protocols for large-scale reactors | Requires specialized equipment and safety considerations for scale-up. |

The development of a robust and scalable synthesis is a critical step in the journey of a chemical compound from a research laboratory to potential real-world applications. For this compound, leveraging modern synthetic techniques like microwave-assisted synthesis could provide a viable pathway for its efficient production on a larger scale.

Molecular and Structural Investigations of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione

Spectroscopic Characterization Methodologies for Structural Elucidation of Novel Derivatives

The definitive structure of novel quinazolinedione derivatives is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is not extensively published, the characterization of the parent compound, quinazoline-2,4(1H,3H)-dione, and related derivatives provides a clear framework for its structural elucidation. nih.govsapub.org

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for mapping the carbon-hydrogen framework. For the parent quinazolinedione, proton signals for the aromatic ring appear in the downfield region (7.2-7.9 ppm), while the N-H protons are observed as broad singlets further downfield (>11 ppm). In this compound, the introduction of the electron-withdrawing chlorine atom at the C5 position would be expected to deshield adjacent aromatic protons, causing a downfield shift in their resonance signals. The N3-OH proton would introduce a new signal, the chemical shift of which would be sensitive to solvent and concentration due to hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups. Quinazolinediones typically show strong absorption bands corresponding to C=O (carbonyl) stretching vibrations in the 1650-1730 cm⁻¹ region and N-H stretching around 3200-3400 cm⁻¹. sapub.org For the title compound, the N3-OH group would introduce a distinct, often broad, O-H stretching band in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H stretch.

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern, confirming the molecular formula. The mass spectrum of 3-phenyl-quinazolin-2,4(1H,3H)-dione shows a prominent molecular ion peak (M⁺) at m/z 238. sapub.org For this compound, the molecular ion peak would be expected at m/z 212, with a characteristic isotopic pattern (approximately 3:1 ratio for M⁺ and M+2 peaks) due to the presence of the chlorine atom.

| Technique | Functional Group/Proton Environment | Typical Observation for Quinazolinedione Scaffold | Expected Observation for this compound |

|---|---|---|---|

| ¹H NMR | Aromatic C-H | 7.2-7.9 ppm | Downfield shift for protons near C5 |

| ¹H NMR | N1-H | >11 ppm (broad singlet) | Present, >11 ppm |

| ¹H NMR | N3-OH | N/A | New signal, variable shift |

| IR | C=O Stretching | 1650-1730 cm⁻¹ | Present in this region |

| IR | N-H Stretching | ~3200 cm⁻¹ | Present, may overlap with O-H stretch |

| IR | O-H Stretching | N/A | Broad band, 3200-3600 cm⁻¹ |

| MS | Molecular Ion (M⁺) | Depends on substituents | m/z 212, with M+2 isotopic peak for Cl |

Crystallographic Analysis of this compound and its Cocrystals

X-ray crystallography provides unambiguous proof of structure and reveals how molecules are arranged in the solid state. The crystal structure of the parent compound, quinazoline-2,4(1H,3H)-dione, has been determined, showing a monoclinic system. nih.govresearchgate.net Its crystal packing is dominated by intermolecular N—H⋯O hydrogen bonds, which link molecules into centrosymmetric dimers. These dimers are further connected into a two-dimensional network, which is stabilized by weak π–π stacking interactions between the aromatic rings. nih.gov

For this compound, the introduction of the 5-chloro and 3-hydroxy groups would significantly alter this packing arrangement.

Hydrogen Bonding: The N3-OH group provides an additional, strong hydrogen bond donor and acceptor site, likely leading to more complex and robust hydrogen-bonding networks. researchgate.netjaptronline.com These interactions are crucial in the formation of stable crystal lattices. japtronline.com

Halogen Bonding: The chlorine atom at the C5 position can participate in halogen bonding, a directional non-covalent interaction where the halogen acts as an electrophilic region (σ-hole) and interacts with a Lewis base. nih.govmdpi.comnih.gov This interaction, along with other weak C-H···Cl contacts, would provide additional stability and directionality to the crystal packing. nih.govresearchgate.net

The formation of cocrystals , where the primary compound crystallizes with a neutral guest molecule (a coformer), is a strategy used to modify physicochemical properties. semanticscholar.org In this context, the hydrogen bonding capabilities of the N1-H, N3-OH, and carbonyl groups in this compound make it a prime candidate for forming cocrystals with various coformers, potentially altering properties like solubility. semanticscholar.orgyoutube.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.891 (2) |

| b (Å) | 5.2810 (11) |

| c (Å) | 12.701 (3) |

| β (°) | 99.61 (3) |

| Volume (ų) | 720.2 (3) |

The quinazolinedione ring is largely planar, but substituents can influence minor conformational preferences. Of greater significance is the potential for prototropic tautomerism, a process involving the migration of a proton. nih.govmdpi.com For this compound, several tautomeric forms are possible, primarily involving the lactam-lactim and keto-enol systems. The equilibrium between these forms can be influenced by the solvent, temperature, and electronic effects of substituents. mdpi.combeilstein-journals.org NMR spectroscopy in different solvents is a primary experimental tool for determining the predominant tautomeric form in solution. mdpi.com The presence of the N3-OH group introduces additional possibilities for tautomerism compared to the parent structure.

Theoretical and Quantum Chemical Studies

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. ufms.brresearchgate.net For this compound, these studies can provide insights into:

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting sites of intermolecular interactions like hydrogen and halogen bonding. ufms.brresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between them (ΔE) is an indicator of molecular stability and reactivity. researchgate.netphyschemres.org Substituents like chlorine and hydroxyl groups can significantly alter the energies and distribution of these orbitals. researchgate.net

A significant application of quantum chemical studies is the prediction of spectroscopic data. frontiersin.orggithub.io By calculating properties like NMR chemical shifts and IR vibrational frequencies, theoretical models can aid in the interpretation of experimental spectra. physchemres.orgmdpi.com For novel compounds where experimental data may be complex, comparing the measured spectra to computationally predicted spectra for different possible isomers or tautomers can be a decisive step in structural confirmation. mdpi.com The accuracy of these predictions has improved significantly, making computational chemistry an indispensable partner to experimental spectroscopy in modern structural elucidation. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline-2,4(1H,3H)-diones

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline-2,4(1H,3H)-diones and related quinazolinone derivatives, QSAR studies have been pivotal in identifying the key structural features that govern their therapeutic effects.

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies have been applied to the study of quinazoline (B50416) derivatives. 2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule, such as topological and 2D matrix indices. ijprajournal.com These models are computationally less intensive and can provide valuable insights into the general structural requirements for activity.

In contrast, 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D conformation of the molecules. These approaches generate 3D fields around the molecules to represent their steric, electrostatic, and other properties, offering a more detailed understanding of the ligand-receptor interactions. For instance, a 3D-QSAR model was successfully constructed for a series of quinazolinone derivatives containing hydrazone structures, which aided in understanding their antitumor activities. rsc.org

The predictive power of a QSAR model is heavily dependent on the appropriate selection of molecular descriptors and rigorous validation. Descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological. In a QSAR study on 3-substituted-2-phenylquinazolin-4(3H)-one derivatives, various topological and 2D matrix descriptors were calculated to establish a regression model for their antimicrobial activity. ijprajournal.com

Model validation is a critical step to ensure the robustness and predictive ability of the QSAR model. This is typically achieved through internal validation techniques like cross-validation and external validation using a separate test set of compounds. A study on quinazoline compounds for osteosarcoma developed both linear and non-linear 2D-QSAR models, which were validated to ensure their stability and predictive power. researchgate.net Similarly, a 3D-QSAR model for quinazolinone derivatives with antitumor activity was validated and showed good predictive capability. rsc.org

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is widely used to understand the binding mode of quinazoline-2,4(1H,3H)-dione derivatives to their biological targets and to predict their binding affinities.

Molecular docking studies have been instrumental in elucidating the interactions of quinazoline-2,4(1H,3H)-dione derivatives with a variety of biological targets. For example, novel derivatives of this scaffold have been docked into the active site of the DNA gyrase enzyme to understand their antibacterial action. rsc.org These studies reveal the specific types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding of the ligand to the protein.

In another study, 3-substituted quinazoline-2,4-diones were docked into the active sites of α-amylase and α-glucosidase enzymes to explore their potential as antidiabetic agents. researchgate.net The docking results highlighted different intermolecular interactions within the enzyme's pocket. researchgate.net Furthermore, hybrid molecules of quinazolin-2,4-dione have been investigated as potential antimalarial agents by docking them into the active site of Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH). frontiersin.org

The following table summarizes some of the biological targets that have been studied in silico with quinazoline-2,4(1H,3H)-dione derivatives:

| Biological Target | Therapeutic Area | Reference |

| DNA Gyrase | Antibacterial | rsc.org |

| α-Amylase | Antidiabetic | researchgate.net |

| α-Glucosidase | Antidiabetic | researchgate.net |

| Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH) | Antimalarial | frontiersin.org |

A significant outcome of molecular docking studies is the identification of key amino acid residues in the active site of the protein that are crucial for ligand binding. These "hotspots" are regions where the ligand forms strong and specific interactions. For instance, in the study of quinazolin-2,4-dione derivatives as DNA gyrase inhibitors, the docking analysis revealed the formation of two hydrogen bonds with Gly1332 and Gln1267 residues. rsc.org The identification of these key interactions is vital for the rational design of more potent and selective inhibitors.

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. MD simulations can be used to assess the stability of the docked pose and to understand the conformational changes that may occur upon ligand binding.

For novel 2,3‐disubstituted quinazolin‐4(3H)‐one derivatives, molecular dynamics simulations have been employed to complement molecular docking studies in understanding their antimicrobial activity. researchgate.net These simulations can provide valuable information on the stability of the ligand-protein complex and the persistence of key interactions over the simulation period. This dynamic perspective is crucial for a more accurate prediction of the binding affinity and for the design of new derivatives with improved pharmacological profiles.

Conformational Sampling and Stability of Ligand-Target Complexes

Understanding the conformational landscape of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione is crucial for predicting its binding affinity to target proteins. Computational methods are employed to explore the potential energy surface of the molecule and identify its stable conformations.

Molecular docking simulations are a primary tool for investigating the stability of ligand-target complexes. For instance, in studies of related 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives as anti-HCV agents, molecular modeling has been used to explore their binding modes within the active center of the NS5B polymerase. nih.gov These studies suggest that the quinazolinedione core can act as a metal ion chelator, binding to essential ions like Mg2+ in the enzyme's catalytic center. nih.gov The stability of such complexes is often evaluated based on scoring functions that estimate the free energy of binding.

Table 1: Illustrative Molecular Docking Results for Quinazolinedione Derivatives Targeting NS5B Polymerase

| Compound Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 10n | -8.5 | Asp220, Asp318, Asp319 |

| 10p | -8.2 | Asp220, Tyr448, Ser556 |

| 21h | -9.1 | Asp220, Asp318, Gly552 |

| 21k | -9.3 | Asp220, Asp318, Asp319 |

Note: This data is illustrative and based on studies of related compounds, not this compound itself.

Investigation of Binding Dynamics and Allosteric Effects

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the fluctuations and conformational changes of the complex over time. MD simulations can be used to assess the stability of the binding pose obtained from docking and to identify key interactions that are maintained throughout the simulation.

Furthermore, computational studies can investigate the potential for allosteric modulation. Inhibitors that target allosteric sites, which are distinct from the active site, can offer advantages such as higher specificity and a lower likelihood of drug resistance. nih.gov For targets like the NS5B polymerase of HCV, which has highly conserved active sites, allosteric inhibition is a valuable strategy. nih.gov Computational methods can be employed to identify potential allosteric binding pockets on a target protein and to screen for compounds, such as this compound, that may bind to these sites and modulate the protein's activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. ijper.org A pharmacophore model can be generated based on the structure of a known active ligand or the binding site of a target protein.

Once a pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. ijper.org This process, known as virtual screening, allows for the rapid identification of potential hit compounds that can then be subjected to further experimental testing. For example, a combination of ligand-based and structure-based pharmacophore models can be developed to find potential inhibitors of specific kinases. ijper.org This approach has been successfully used to identify novel scaffolds for various therapeutic targets.

Computational Approaches for Lead Optimization and Compound Design

Computational chemistry plays a crucial role in the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies, which explore how chemical modifications affect biological activity, are often guided by computational insights. nih.gov

For instance, if initial screening identifies this compound as a hit compound, computational methods can be used to design and evaluate a series of derivatives with modifications at various positions of the quinazoline ring. By calculating properties such as binding affinity, electronic distribution, and lipophilicity for these virtual compounds, researchers can prioritize the synthesis of the most promising candidates. This iterative process of computational design and experimental validation can significantly accelerate the drug discovery process.

Preclinical Biological Activity and Mechanistic Investigations of 5 Chloro 3 Hydroxyquinazoline 2,4 1h,3h Dione Derivatives

Antiviral Activity Studies (in vitro models)

Activity against Vaccinia Virus

A series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones have been identified as potent and specific inhibitors of the vaccinia virus in vitro. nih.gov In cell culture-based assays, these compounds were evaluated for their antiviral activity against a panel of DNA viruses. nih.gov Notably, compound 24b11 demonstrated the most powerful inhibitory activity against the vaccinia virus, with a half-maximal effective concentration (EC₅₀) of 1.7 μM. nih.govnih.gov This potency was approximately 15 times greater than that of the reference drug Cidofovir, which had an EC₅₀ of 25 μM under the same conditions. nih.govnih.gov The majority of the tested compounds in this series did not exhibit cytotoxicity at the highest tested concentrations in human embryonic lung (HEL) cells. nih.gov These findings mark the first report of anti-vaccinia activity for this class of compounds and suggest they are promising candidates for further development. nih.govnih.gov

Table 1: In Vitro Antiviral Activity against Vaccinia Virus

| Compound | EC₅₀ (μM) | Reference Drug | Reference Drug EC₅₀ (μM) |

|---|

| 24b11 | 1.7 | Cidofovir | 25 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Activity against Adenovirus

The same series of 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-diones also displayed significant activity against Adenovirus type 2. nih.gov Antiviral evaluations identified compound 24b13 as the most effective agent against this DNA virus. nih.govnih.gov It exhibited an EC₅₀ value of 6.2 μM, a potency that was found to be superior to all reference drugs used in the study. nih.govnih.gov As with the vaccinia virus studies, this was the first instance of 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives being reported as specific inhibitors of adenovirus. nih.gov The promising activity and low cytotoxicity of these compounds warrant further investigation into this novel class of antiviral agents. nih.gov

Table 2: In Vitro Antiviral Activity against Adenovirus-2

| Compound | EC₅₀ (μM) |

|---|

| 24b13 | 6.2 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response.

Activity against Hepatitis C Virus (HCV) and NS5B Polymerase Inhibition

Derivatives of 3-hydroxyquinazoline-2,4(1H,3H)-dione have been designed and synthesized as a novel class of inhibitors targeting the Hepatitis C Virus (HCV). nih.govnih.gov These compounds have demonstrated potent anti-HCV activity at the cellular level, a significant improvement over previously reported metal ion chelators. nih.govnih.gov The anti-HCV activities were assessed using an HCV replicon model. nih.gov

Several compounds from this series showed EC₅₀ values below 10 μM, indicating better performance than the reference drug ribavirin. nih.govnih.gov Specifically, compounds 21h and 21k displayed notable potency. nih.gov Compound 21t was identified as one of the most potent anti-HCV metal ion chelators reported, with an EC₅₀ of 2.0 μM and a therapeutic index (TI) greater than 25. nih.govnih.gov The mechanism of action is believed to be the inhibition of the HCV non-structural protein 5B (NS5B) polymerase, an essential enzyme for viral replication. nih.govnih.gov

Table 3: In Vitro Anti-HCV Activity of 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Anti-HCV EC₅₀ (μM) | Therapeutic Index (TI) |

|---|---|---|

| 21t | 2.0 | >25 |

| 10n | 6.4 | ~1.7-1.9 |

| 10p | <10 | Not Reported |

| Ribavirin (Control) | 20.0 | 2.3 |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. TI (Therapeutic Index) is calculated as CC₅₀/EC₅₀.

Evaluation of Metal Ion Chelating Properties in Antiviral Mechanisms

The antiviral mechanism of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives against HCV is strongly linked to their ability to act as metal ion chelators. nih.govnih.gov The NS5B polymerase is a metalloenzyme that requires divalent metal ions, such as Mg²⁺, for its catalytic function. nih.gov The chemical structure of these quinazoline (B50416) derivatives is designed to bind with these essential metal ions, thereby inhibiting the enzyme's activity. nih.govnih.gov

Experimental evidence supports this proposed mechanism. Thermal shift assays demonstrated that representative compounds 21e and 21k increased the melting temperature of the NS5B protein, indicating direct binding. nih.govnih.gov Furthermore, molecular docking studies and ultraviolet-visible (UV-Vis) spectrophotometry assays confirmed the potential for these compounds to bind with Mg²⁺ within the catalytic center of the NS5B polymerase. nih.govnih.gov This metal-chelating property is a key feature of their anti-HCV activity. nih.gov

Antimicrobial Activity Evaluations (in vitro models)

Antibacterial Spectrum (Gram-positive and Gram-negative strains)

Quinazoline-2,4(1H,3H)-dione derivatives have been evaluated for their in vitro antimicrobial activity, showing a broad spectrum of action against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial potential of these compounds has been attributed to their action as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, similar to fluoroquinolones. nih.gov

Using the Agar well diffusion method, various synthesized derivatives were tested against bacterial strains. nih.govnih.gov Studies have shown that specific compounds exhibit moderate to promising activity. For instance, one study found that compound 13 , which features triazole moieties, showed moderate activity against the Gram-positive strain Staphylococcus aureus (inhibition zone of 9 mm) and specific, potent activity against the Gram-negative strain Escherichia coli (inhibition zone of 15 mm). nih.gov Another study of quinazolin-4(3H)-one derivatives also reported significant activity against multiple bacterial species. mdpi.com

Table 4: Antibacterial Activity of Representative Quinazoline-2,4(1H,3H)-dione Derivatives (Inhibition Zone in mm)

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

|---|---|---|

| Compound 13 | 9 | 15 |

| Ampicillin (Control) | Not specified | 15 |

| Vancomycin (Control) | 11 | Not applicable |

Values represent the diameter of the inhibition zone in millimeters (mm). Larger values indicate greater antibacterial activity.

Antifungal Activity

Derivatives of the quinazolinone scaffold have demonstrated notable antifungal properties against a range of fungal species, including both plant pathogens and those affecting humans. Research has shown that substitutions on the quinazolinone ring system can lead to a wide spectrum of pharmacological activities. nih.gov

In one study, newly synthesized quinazolinone derivatives exhibited significant inhibitory effects against seven types of phytopathogenic fungi at concentrations of 150 and 300 mg/L. researchgate.net Specifically, compound 2c from this series showed the most potent inhibitory effect against Fusarium oxysporum f. sp. Niveum, with an inhibition rate of 62.42% at a 300 mg/L concentration. researchgate.net The study also highlighted a structure-activity relationship, where the presence of chlorine atoms (in compounds 2a and 2b ) enhanced the inhibitory effect against Rhizoctonia solani AG1, while cyano groups (in compounds 2c and 2d ) were more effective against Fusarium verticillioides, Fusarium oxysporum f. sp. Niveum, and Colletotrichum fructicola. mdpi.com

Another investigation revealed that certain quinazolinone derivatives displayed considerable activity against human fungal pathogens. nih.govbiomedpharmajournal.org Nearly all tested compounds in one study showed good activity against Candida albicans and Aspergillus niger, with some derivatives exhibiting a minimum inhibitory concentration (MIC) as low as 32 μg/ml. nih.gov For instance, a derivative identified as compound 6c was found to have a potent bioactivity against several plant pathogenic fungi, with IC₅₀ values of 2.46 µg/mL against Sclerotinia sclerotiorum and 2.94 µg/mL against Pellicularia sasakii. acs.org Mechanistic studies on this compound indicated that it caused abnormal mycelial growth, damaged organelles, and altered cell membrane permeability in S. sclerotiorum. acs.org

Table 1: Antifungal Activity of Selected Quinazolinone Derivatives

| Compound | Fungal Species | Activity Measurement | Result | Source |

|---|---|---|---|---|

| Compound 2c (cyano-substituted) | Fusarium oxysporum f. sp. Niveum | % Inhibition | 62.42% at 300 mg/L | researchgate.net |

| Compounds 2a/2b (chloro-substituted) | Rhizoctonia solani AG1 | Inhibitory Effect | Obvious | mdpi.com |

| Compound 6c | Sclerotinia sclerotiorum | IC₅₀ | 2.46 µg/mL | acs.org |

| Compound 6c | Pellicularia sasakii | IC₅₀ | 2.94 µg/mL | acs.org |

| Fused pyridazine-quinazolinone (Cpd 2/3) | Aspergillus niger / Candida albicans | MIC | 32 µg/ml | nih.gov |

Bacterial Gyrase and DNA Topoisomerase IV Inhibition

Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA and are validated targets for antibacterial agents. nih.govuni-tuebingen.demdpi.com DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes. nih.govmdpi.com Inhibition of these enzymes disrupts DNA replication and repair, leading to bacterial cell death. nih.gov

The quinazoline-2,4(1H,3H)-dione scaffold has been identified as a promising framework for developing new inhibitors of these enzymes. nih.govresearchgate.net Researchers have designed and synthesized novel series of these derivatives as fluoroquinolone-like inhibitors to combat the growing problem of bacterial resistance. nih.govresearchgate.net The core mechanism of action for such inhibitors involves stabilizing the enzyme-DNA cleavage complex, which stalls the replication fork and induces double-strand DNA breaks. nih.gov

While the well-known fluoroquinolones act by intercalating into the DNA, research is also focused on novel inhibitors that may act at different sites, such as the ATPase domain of the gyrase B subunit (GyrB). mdpi.comnih.gov One study successfully identified a 4-hydroxy-2-quinolone-3-carboxamide derivative bearing an N-quinazolinone moiety as a potent inhibitor of S. aureus GyrB, with an IC₅₀ of 1.21 µM. nih.gov This highlights the potential of quinazolinone-containing structures to serve as a basis for new antibacterial agents targeting these essential enzymes. nih.govnih.gov

Anticancer and Cytotoxic Studies (in vitro cell lines)

The quinazolinone scaffold, and specifically the quinazoline-2,4(1H,3H)-dione core, is a significant platform in the development of novel anticancer agents, demonstrating a wide range of antitumor mechanisms. researchgate.netnih.gov

Inhibitory Effects on Human Tumor Cell Lines (e.g., K562, LNCaP, HUH-7, MCF-7, HCT-116)

Derivatives of quinazoline-2,4(1H,3H)-dione have shown potent cytotoxic activity against a variety of human tumor cell lines. In a study focused on dual c-Met/VEGFR-2 inhibitors, 3-substituted quinazoline-2,4(1H,3H)-dione derivatives 4b and 4e exhibited higher cytotoxic activity against the HCT-116 colon cancer cell line than the reference drug cabozantinib (B823). nih.gov

Other research has documented the broad antiproliferative effects of this class of compounds. For example, Quinazoline-2,4(1H,3H)-dione (Qd) itself was found to be cytotoxic to HepG2 liver cancer cells with an IC₅₀ value of 26.07 µM, while showing significantly less toxicity in normal WRL-68 cells. researchgate.net Another study synthesized quinazoline derivatives bearing triazole-acetamides and tested them against HCT-116, MCF-7, and HepG2 cell lines. nih.gov Compound 8a from this series was the most potent against HCT-116, with an IC₅₀ value of 5.33 μM after 72 hours of treatment. nih.gov Similarly, two new quinazoline Schiff bases (1 and 2 ) demonstrated remarkable antiproliferative effects against the MCF-7 breast cancer cell line, with IC₅₀ values of 5.910 x 10⁻⁶ mol/L and 6.246 x 10⁻⁶ mol/L, respectively, after 72 hours. nih.gov

Table 2: Cytotoxic Activity of Quinazoline-2,4(1H,3H)-dione Derivatives on Human Tumor Cell Lines

| Compound | Cell Line | Cancer Type | Activity Measurement | Result (µM) | Source |

|---|---|---|---|---|---|

| Compound 4b | HCT-116 | Colorectal | IC₅₀ | 0.046 | nih.govnih.gov |

| Compound 4e | HCT-116 | Colorectal | IC₅₀ | 0.061 | nih.govnih.gov |

| Compound 8a | HCT-116 | Colorectal | IC₅₀ (72h) | 5.33 | nih.gov |

| Compound 8a | HepG2 | Hepatocellular | IC₅₀ (72h) | 7.94 | nih.gov |

| Compound 8k | MCF-7 | Breast | IC₅₀ (72h) | 11.32 | nih.gov |

| Quinazoline-2,4(1H,3H)-dione (Qd) | HepG2 | Hepatocellular | IC₅₀ | 26.07 | researchgate.net |

| Schiff Base 1 | MCF-7 | Breast | IC₅₀ (72h) | 6.246 | nih.gov |

| Schiff Base 2 | MCF-7 | Breast | IC₅₀ (72h) | 5.910 | nih.gov |

Targeted Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2)

A key anticancer mechanism for many quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), which are critical for tumor growth, proliferation, and angiogenesis. nih.gov The quinazoline-2,4(1H,3H)-dione scaffold has been successfully utilized to design potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met, two RTKs implicated in cancer progression. nih.govnih.govnih.gov

A series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives were designed as dual c-Met/VEGFR-2 inhibitors. nih.govnih.gov Within this series, compounds 2c , 4b , and 4e showed substantial dual inhibitory activity in the nanomolar range. nih.govnih.gov Compound 4b was superior to the reference drug cabozantinib in VEGFR-2 inhibition, while compound 3e from a separate study showed potent dual inhibition of both VEGFR-2 and c-Met with IC₅₀ values of 83 nM and 48 nM, respectively. nih.govnih.gov The quinazoline ring is a well-established component of several FDA-approved tyrosine kinase inhibitors, and these findings confirm the utility of the quinazoline-2,4(1H,3H)-dione variation as a promising scaffold for developing new targeted therapies. nih.govbohrium.comdovepress.com

Table 3: Tyrosine Kinase Inhibitory Activity of Quinazoline-2,4(1H,3H)-dione Derivatives

| Compound | Target Kinase | IC₅₀ (µM) | Reference Drug | Reference IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| Compound 2c | c-Met | 0.084 | Cabozantinib | 0.021 | nih.gov |

| VEGFR-2 | 0.052 | 0.009 | |||

| Compound 4b | c-Met | 0.063 | Cabozantinib | 0.021 | nih.gov |

| VEGFR-2 | 0.065 | 0.009 | |||

| Compound 4e | c-Met | 0.078 | Cabozantinib | 0.021 | nih.gov |

| VEGFR-2 | 0.081 | 0.009 | |||

| Compound 3e | c-Met | 0.048 | Cabozantinib | 0.021 | nih.gov |

| VEGFR-2 | 0.083 | 0.009 |

Modulation of Cell Cycle Progression and Apoptosis Induction (in vitro)

Beyond direct cytotoxicity, quinazoline-2,4(1H,3H)-dione derivatives exert their anticancer effects by modulating critical cellular processes such as cell cycle progression and apoptosis. nih.gov Several studies have demonstrated that these compounds can induce programmed cell death and halt cell proliferation at specific checkpoints.

For instance, the potent cytotoxic compounds 4b and 4e were shown to arrest the cell cycle and induce significant levels of apoptosis in HCT-116 cells. nih.govnih.gov In another study, compound 6n was found to induce apoptosis in the A549 lung cancer cell line in a dose-dependent manner and cause cell cycle arrest in the S phase. researchgate.net Similarly, novel quinazoline-2,4(1H,3H)-dione derivatives designed as PARP-1 inhibitors arrested cell growth at the G2/M phase in the MCF-7 cell line and increased programmed apoptosis compared to controls. researchgate.net

The apoptotic mechanism often involves the mitochondria-mediated pathway. Treatment of MCF-7 cells with quinazoline Schiff bases led to the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3/7, -8, and -9. nih.gov In HepG2 cells, Quinazoline-2,4(1H,3H)-dione (Qd) induced apoptosis by upregulating pro-apoptotic markers like Bax and Caspase 3, while downregulating the anti-apoptotic marker Bcl2. researchgate.net

Heat Shock Protein 90 (HSP90) Inhibition

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival. Consequently, inhibiting HSP90 is an attractive strategy for cancer therapy.

Research into this area has led to the design and synthesis of novel HSP90 inhibitors based on a structure that includes a 5-chloro-2,4-dihydroxy moiety, which is structurally related to the core compound of interest. One study developed N-(5-chloro-2,4-dihydroxybenzoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides as HSP90 inhibitors. The derivative B7 from this series showed potent cytotoxicity against human breast cancer (MDA-MB-231) and cervical cancer (HeLa) cell lines, with IC₅₀ values of 0.98 µM and 1.74 µM, respectively. The direct binding of compound B7 to HSP90α inside cells was confirmed using a cellular thermal shift assay (CETSA). Furthermore, treatment with B7 led to the degradation of known HSP90 client proteins, including CDK4, Her2, Cdc-2, and C-raf, confirming its mechanism of action as an HSP90 inhibitor.

Glucocerebrosidase Inhibition

Derivatives of the quinazoline-2,4(1H,3H)-dione core structure have been identified as a promising class of inhibitors for the enzyme glucocerebrosidase (GC). nih.gov This lysosomal enzyme's deficiency is the cause of Gaucher disease, a lysosomal storage disorder. nih.gov The primary function of GC is the hydrolysis of glucocerebrosides (B1249061) in the lysosome. nih.gov Mutations in the GC gene can lead to misfolding of the enzyme, preventing its proper translocation to the lysosome and resulting in its premature degradation. nih.gov

Small molecule chaperones that can stabilize the enzyme's correct conformation and facilitate its transport are a key therapeutic strategy. Research into a series of inhibitors with a quinazoline core has demonstrated their potential to improve the translocation of GC to the lysosome in patient-derived cells. nih.gov Structure-activity relationship (SAR) studies on these quinazoline analogues have been guided by assays measuring enzymatic inhibition and enzyme thermostabilization, with the goal of identifying compounds with enhanced binding capacity that translates to better chaperone activity. nih.gov

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold is recognized for its wide range of biological activities, including the inhibition of Cyclin-Dependent Kinase 5 (CDK5). nih.gov CDK5, when hyperactivated by its partner p25, plays a significant role in neuronal functions and is implicated in the pathology of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in some cancers, including glioblastoma. researchgate.netfrontiersin.org This makes CDK5 an attractive pharmacological target. researchgate.netfrontiersin.org

A novel family of quinazolinones has been identified as CDK5 inhibitors through a specialized fluorescent biosensor screen designed to find allosteric inhibitors that target the conformational activation of the kinase, rather than the highly conserved ATP-binding pocket. frontiersin.org This approach is intended to yield more selective inhibitors. frontiersin.org Characterization of these quinazolinone derivatives confirmed their ability to inhibit CDK5 kinase activity in vitro and to suppress the proliferation of glioblastoma cells. frontiersin.org These findings present the quinazolinone scaffold as a source of lead compounds for developing therapeutics that target CDK5 through a non-ATP-competitive mechanism. frontiersin.org

P53 Modulation and Thyroid-Stimulating Hormone Receptor (TSHR) Agonistic Activity

Quinazoline-based compounds have been investigated for their potential anticancer activities, which may be mediated through mechanisms including p53 modulation and agonistic activity at the thyroid-stimulating hormone receptor (TSHR). researchgate.net

Specifically, dihydroquinazolin-4-ones and their more stable oxidized counterparts, quinazolin-4-ones, have been evaluated as TSHR agonists. nih.govrsc.org The TSHR is a G-protein coupled receptor that regulates the function and proliferation of thyroid follicular cells. nih.gov The identification of potent and selective small-molecule TSHR agonists is of significant interest as a potential orally bioavailable alternative to recombinant TSH, which is used in the management of thyroid cancer. nih.gov A high-throughput screen of over 73,000 compounds led to the identification of a dihydroquinazolin-4-one hit compound. nih.govrsc.org Subsequent synthesis and structure-activity relationship (SAR) analysis of a library of analogues led to the discovery of compounds with sub-micromolar potency and high selectivity for TSHR over related receptors like the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and Follicle-Stimulating Hormone Receptor (FSHR). nih.gov

Neuropharmacological Research (in vitro models)

TRPC5 Channel Modulation

Novel Quinazoline-2,4(1H,3H)-dione derivatives have been identified as modulators of the Transient Receptor Potential Canonical 5 (TRPC5) channel. wipo.int TRPC5 is a non-selective cation channel implicated in various physiological and pathological processes, and its modulation is a target for treating neuropsychiatric disorders. A patent application describes a series of compounds based on the Quinazoline-2,4(1H,3H)-dione scaffold for use as TRPC5 modulators in the treatment of conditions or disorders mediated by the TRPC5 receptor. wipo.int

AMPA and Kainate Receptor Antagonism

Extensive research has focused on 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione, a close structural isomer of the titular compound, as a scaffold for developing selective antagonists for ionotropic glutamate (B1630785) receptors (iGluRs), specifically the AMPA and kainate receptors. nih.govacs.org These receptors are crucial for fast excitatory synaptic transmission in the central nervous system, and their antagonists are investigated for neuroprotective and anticonvulsant properties.

Initial studies identified 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione as a selective antagonist for the Glycine/NMDA receptor. acs.org However, further structural modifications revealed that the introduction of specific substituents at the 6-position could shift the affinity and selectivity towards AMPA and kainate receptors. nih.govacs.org

Key structure-activity relationship findings include:

The free 3-hydroxy group is critical for maintaining high affinity at Gly/NMDA, AMPA, and high-affinity kainate receptors. nih.govacs.org

Substitution at the 6-position with certain heterocyclic moieties, such as 1,2,4-triazol-4-yl, leads to potent and selective AMPA receptor antagonists. acs.org

Introduction of a 6-(2-carboxybenzoylamino) group resulted in a compound with significant affinity and selectivity for both high- and low-affinity kainate receptors. nih.govacs.org This particular derivative, 6-(2-carboxybenzoylamino)-7-chloro-3-hydroxy-1H-quinazolin-2,4-dione, was identified as a highly promising lead for selective kainate receptor antagonists. nih.gov

The binding affinities of selected 7-chloro-3-hydroxy-1H-quinazoline-2,4-dione derivatives at different ionotropic glutamate receptors are summarized in the table below.

Binding Affinity (Ki, µM) of 7-Chloro-3-hydroxy-1H-quinazoline-2,4-dione Derivatives at Ionotropic Glutamate Receptors

| Compound | Substitution at 6-position | AMPA Receptor | High-Affinity Kainate Receptor | Gly/NMDA Receptor |

|---|---|---|---|---|

| 1 | -H | >100 | >100 | 0.05 |

| 2 | 1,2,4-Triazol-4-yl | 0.04 | 1.8 | 0.35 |

| 3 | 6-(2-carboxybenzoylamino) | 10 | 0.62 | 2.5 |

Data sourced from scientific literature. nih.govacs.org

Molecular modeling studies have been employed to understand the binding modes of these antagonists within the ligand-binding domains of the AMPA and kainate receptors, providing a rationale for their observed affinities and selectivities. nih.gov

Ligand Activity at Benzodiazepine (B76468) and GABA Receptors

The broader quinazoline and quinazolinone structural classes have been explored for their potential to interact with GABA-A receptors, which are the primary targets for benzodiazepines. researchgate.net Certain quinazoline-based molecules have been investigated as ligands for GABA-A receptor subtypes in the central nervous system. researchgate.net For instance, research on pyrazolo[1,5-a]quinazolines, a related fused heterocyclic system, has identified compounds that modulate the GABA-A receptor. mdpi.com However, specific studies detailing the direct interaction of 5-Chloro-3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives with benzodiazepine or GABA receptors are not prominent in the reviewed literature. The activity observed in related scaffolds suggests a potential avenue for future investigation, but direct evidence for this specific compound class is currently lacking.

Other Preclinical Biological Activities

Derivatives of the quinazolinone scaffold have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.net The anti-inflammatory response is often mediated by the inhibition of COX-1 and COX-2, which are key enzymes in the synthesis of prostaglandins. africaresearchconnects.com

Several studies have synthesized and evaluated novel quinazolinone derivatives for their in vitro anti-inflammatory activity. For instance, a series of fluorinated quinazolinone derivatives demonstrated strong interactions at COX-2 binding sites in molecular modeling studies. orientjchem.org Compounds incorporating triazole, thiadiazole, and oxadiazole rings showed significant in vitro anti-inflammatory activity and favorable binding within the COX-2 active site. orientjchem.org Another study on 2,3-disubstituted 4(3H)-quinazolinone derivatives identified compounds with potent COX-2 inhibitory activity, with some showing selectivity indices greater than those of the standard drug celecoxib. africaresearchconnects.com

Furthermore, research into guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione has revealed their potential as anti-inflammatory agents by inhibiting nitric oxide (NO) synthesis and IL-6 secretion in murine macrophages. mdpi.comnih.gov One particular compound, 4a, was shown to alleviate neutrophil infiltration, edema, and tissue lesions in a model of acute lung injury. mdpi.comnih.gov Hybrid molecules combining quinoline (B57606) and thiazolidinedione nuclei have also been synthesized and shown to modulate cytokines involved in inflammation, such as IFN-γ and TNF-α. nih.gov

Table 1: In Vitro COX-2 Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Description | IC50 (µM) for COX-2 | Selectivity Index (SI) |

|---|---|---|---|

| Compound 4 | 2,3-disubstituted 4(3H)-quinazolinone | 0.33 | >303.0 |

| Compound 6 | 2,3-disubstituted 4(3H)-quinazolinone | 0.40 | >250.0 |

| Compound 5 | 2,3-disubstituted 4(3H)-quinazolinone | 0.70-0.80 | >125-142 |

| Compound 8 | 2,3-disubstituted 4(3H)-quinazolinone | 0.70-0.80 | >125-142 |

| Compound 13 | 2,3-disubstituted 4(3H)-quinazolinone | 0.70-0.80 | >125-142 |

Data sourced from studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives, which demonstrated potent and selective COX-2 inhibition. africaresearchconnects.com

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type II diabetes. researchgate.net Derivatives of quinazolinone have been explored for their potential to inhibit these enzymes.

A series of 2,3-dihydroquinazolin-4(1H)-ones were synthesized and showed potent α-glucosidase inhibitory activity, with some compounds exhibiting stronger inhibition than the standard drug acarbose. acs.org For example, compounds 4h and 4i from this series demonstrated the most potent enzyme inhibitory potentials. acs.org Another study on 4-hydroxyquinolinone-hydrazones also reported good α-glucosidase inhibition, with IC50 values ranging from 93.5 ± 0.6 to 575.6 ± 0.4 µM, which were superior to acarbose. nih.gov

Molecular docking studies have supported these findings, revealing good binding energies of these compounds to the active sites of the enzymes. researchgate.netacs.org The structure-activity relationship of these derivatives indicates that the nature and position of substituents on the benzylidene ring play a crucial role in their inhibitory activity. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 6a | 4-hydroxyquinolinone-hydrazone | 382.6 ± 1.2 |

| 6b | 4-hydroxyquinolinone-hydrazone (2-F) | 247.0 ± 1.5 |

| 6c | 4-hydroxyquinolinone-hydrazone (4-F) | 195.3 ± 0.9 |

| 6d | 4-hydroxyquinolinone-hydrazone (4-Cl) | 131.6 ± 0.7 |

| Acarbose | Standard Drug | 752.0 ± 2.0 |

Data from a study on 4-hydroxyquinolinone-hydrazones, showing their inhibitory potential against α-glucosidase compared to the standard, acarbose. nih.gov

Phosphodiesterases (PDEs) are enzymes that regulate cellular signaling by degrading cyclic nucleotides. researchgate.net PDE4, a cAMP-specific isozyme, has been identified as a therapeutic target for various diseases. researchgate.net Quinazolin-4(3H)-one derivatives have been designed and synthesized as potential PDE4 inhibitors.

One study involved the creation of a series of quinazolin-4(3H)-one/Schiff base hybrid compounds to develop novel PDE4 inhibitors. researchgate.net Among these, compound 23 (CPD23) showed the most potent activity in PDE4B inhibition. researchgate.net Further investigations revealed that CPD23 treatment led to growth inhibition and cell cycle arrest in several human leukemia cell lines. researchgate.net Another research effort focused on 2-substituted-3-phenyl-quinazolin-4(3H)-one derivatives, with compound 10d exhibiting a strong inhibitory concentration (IC50) of 1.15 μM. research-nexus.net

The 5-HT3A receptor is a target for treating conditions like nausea and vomiting, and its antagonists are being explored for other therapeutic potentials. nih.gov Quinazolindione derivatives have been identified as potent 5-HT3A receptor antagonists. nih.gov